molecular formula C6H4BrN5O2 B3742388 5-bromo-N-(2H-tetrazol-5-yl)furan-2-carboxamide

5-bromo-N-(2H-tetrazol-5-yl)furan-2-carboxamide

Cat. No.: B3742388
M. Wt: 258.03 g/mol
InChI Key: WQTQJHRZBSNOJI-UHFFFAOYSA-N
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Description

5-bromo-N-(2H-tetrazol-5-yl)furan-2-carboxamide is a chemical compound with the molecular formula C6H4BrN5O2 It is a derivative of furan and tetrazole, featuring a bromine atom and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(2H-tetrazol-5-yl)furan-2-carboxamide typically involves the reaction of 5-bromo-2-furoic acid with 5-aminotetrazole. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve stirring the reactants in an appropriate solvent, such as dichloromethane, at room temperature for several hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(2H-tetrazol-5-yl)furan-2-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The furan ring can be oxidized to form furanones or reduced to form dihydrofurans.

    Coupling Reactions: The tetrazole moiety can participate in coupling reactions with various electrophiles.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

    Substitution Reactions: Products include various substituted furan derivatives.

    Oxidation Reactions: Products include furanones.

    Reduction Reactions: Products include dihydrofurans.

Scientific Research Applications

5-bromo-N-(2H-tetrazol-5-yl)furan-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-bromo-N-(2H-tetrazol-5-yl)furan-2-carboxamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The bromine atom and tetrazole moiety may play a role in binding to these targets, potentially inhibiting their activity or modulating their function .

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-2-(2H-tetrazol-5-yl)pyridine
  • 5-bromo-N-(2-propyl-2H-tetrazol-5-yl)naphthalene-1-carboxamide
  • 5-bromo-N-(2-propyl-2H-tetrazol-5-yl)-2-furamide

Uniqueness

5-bromo-N-(2H-tetrazol-5-yl)furan-2-carboxamide is unique due to its specific combination of a bromine-substituted furan ring and a tetrazole moiety.

Properties

IUPAC Name

5-bromo-N-(2H-tetrazol-5-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN5O2/c7-4-2-1-3(14-4)5(13)8-6-9-11-12-10-6/h1-2H,(H2,8,9,10,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQTQJHRZBSNOJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)Br)C(=O)NC2=NNN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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